7-(3-Bromopropoxy)-quinoline-2(1H)-one, also known as 7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one, is a compound with the molecular formula and a molecular weight of approximately 284.15 g/mol. This compound is characterized by its unique structure, which includes a bromopropoxy group attached to the quinoline ring. It is primarily used in scientific research, particularly in studies related to biological activity and medicinal chemistry.
This compound can be classified as a quinoline derivative. Quinoline and its derivatives have been widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound 7-(3-bromopropoxy)-quinoline-2(1H)-one is synthesized for research purposes, contributing to the ongoing exploration of quinoline derivatives in pharmacology.
The synthesis of 7-(3-bromopropoxy)-quinoline-2(1H)-one typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with appropriate brominated alkyl ethers. A common method includes using anhydrous potassium carbonate as a base in an organic solvent such as acetone. The general procedure can be outlined as follows:
This method has been reported to yield the desired compound with a purity of around 75% to 79% .
The molecular structure of 7-(3-bromopropoxy)-quinoline-2(1H)-one features a quinoline core substituted with a bromopropoxy group at the seventh position. The structural representation can be described by its InChI and SMILES notations:
InChI=1S/C12H14BrNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2,4,8H,1,3,5-7H2,(H,14,15)
C1CC(=O)NC2=C1C=CC(=C2)OCCCBr
The compound exhibits various functional groups that contribute to its chemical properties and biological activities.
7-(3-Bromopropoxy)-quinoline-2(1H)-one can undergo several chemical reactions typical of quinoline derivatives. These include:
These reactions are important for modifying the compound to enhance its biological activity or to create analogs for further study .
The mechanism of action of 7-(3-bromopropoxy)-quinoline-2(1H)-one is primarily related to its interaction with biological targets such as enzymes or receptors. Quinoline derivatives are known to inhibit various enzymes involved in disease processes:
Research indicates that modifications in the quinoline structure can significantly alter its potency and selectivity against specific targets .
Some key physical and chemical properties of 7-(3-bromopropoxy)-quinoline-2(1H)-one include:
These properties are crucial for determining the handling and application of the compound in laboratory settings .
7-(3-Bromopropoxy)-quinoline-2(1H)-one has several applications in scientific research:
The ongoing exploration of quinoline derivatives continues to highlight their potential in medicinal chemistry and pharmacology .
CAS No.: 29393-20-2
CAS No.: 95152-88-8
CAS No.: 95536-04-2
CAS No.:
CAS No.: 95152-89-9
CAS No.: